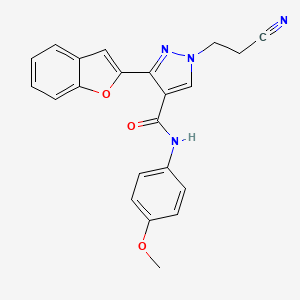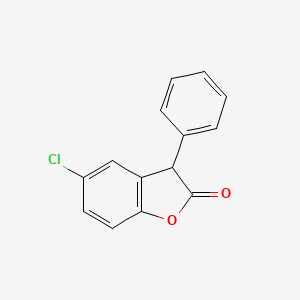![molecular formula C27H28N2O6 B4973487 3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4973487.png)
3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide, also known as TEBB, is a benzamide derivative that has been widely used in scientific research due to its potential therapeutic benefits. TEBB is a synthetic compound that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of 3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide is not fully understood, but it has been reported to act through multiple pathways. 3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has been found to inhibit the activity of various enzymes, such as cyclooxygenase-2 and phosphodiesterase-4, which are involved in inflammation and tumor growth. 3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has also been reported to modulate the activity of various signaling pathways, such as the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has been reported to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in inflammation. 3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has been reported to modulate the activity of various neurotransmitters, such as dopamine and acetylcholine, which are involved in the pathogenesis of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with a high degree of purity and yield. 3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has also been reported to exhibit low toxicity, which makes it suitable for in vitro and in vivo studies. However, 3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has some limitations for lab experiments. It has been reported to have low solubility in water, which can affect its bioavailability and pharmacokinetics. 3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide also has a short half-life, which can limit its therapeutic efficacy.
Orientations Futures
There are several future directions for research on 3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide. One direction is to investigate the molecular mechanisms of 3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide's pharmacological activities. Another direction is to explore the potential therapeutic effects of 3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide on other diseases, such as diabetes and cardiovascular diseases. In addition, future research could focus on the development of novel 3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide derivatives with improved pharmacokinetic and pharmacodynamic properties. Finally, the use of 3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide as a probe in the study of protein-protein interactions and protein-ligand interactions could be further explored.
Méthodes De Synthèse
3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide can be synthesized through various methods. One of the most common methods is the reaction of 2-(4-methoxyphenyl)-1,3-benzoxazole-5-carboxylic acid with ethyl chloroformate, followed by the reaction of the resulting intermediate with 3-amino-4,5-diethoxybenzoic acid. The final product is obtained through the reaction of the intermediate with benzoyl chloride. This method has been reported to yield 3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide with a high degree of purity and yield.
Applications De Recherche Scientifique
3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has been widely used in scientific research due to its potential therapeutic benefits. It has been reported to exhibit various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-oxidant activities. 3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has also been found to have potential therapeutic effects on various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In addition, 3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has been used as a probe in the study of protein-protein interactions and protein-ligand interactions.
Propriétés
IUPAC Name |
3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O6/c1-5-32-23-14-18(15-24(33-6-2)25(23)34-7-3)26(30)28-19-10-13-22-21(16-19)29-27(35-22)17-8-11-20(31-4)12-9-17/h8-16H,5-7H2,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJIQKQFFQFGDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorobenzyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4973410.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)hexanamide](/img/structure/B4973415.png)
![4-{2-(acetylamino)-3-[(4-chlorophenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B4973426.png)
![1-[6-(4-tert-butylphenoxy)hexyl]-1H-imidazole](/img/structure/B4973434.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4973439.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-nitrobenzamide](/img/structure/B4973461.png)
![1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one](/img/structure/B4973467.png)

![10-acetyl-11-[4-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4973490.png)

![8-[3-(2,6-dichlorophenoxy)propoxy]quinoline](/img/structure/B4973498.png)

![(5-chloro-2-nitrophenyl)[2-(2,2,2-trifluoroethoxy)ethyl]amine](/img/structure/B4973511.png)